Fmoc-Glu(OtBu)-OPfp

Catalog No.
S762488
CAS No.
86061-04-3
M.F
C30H26F5NO6
M. Wt
591.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Glu(OtBu)-OPfp

CAS Number

86061-04-3

Product Name

Fmoc-Glu(OtBu)-OPfp

IUPAC Name

5-O-tert-butyl 1-O-(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate

Molecular Formula

C30H26F5NO6

Molecular Weight

591.5 g/mol

InChI

InChI=1S/C30H26F5NO6/c1-30(2,3)42-21(37)13-12-20(28(38)41-27-25(34)23(32)22(31)24(33)26(27)35)36-29(39)40-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,36,39)/t20-/m0/s1

InChI Key

AIDYQYOPUBOMTR-FQEVSTJZSA-N

SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

Fmoc-Glu(OtBu)-OPfp;86061-04-3;Fmoc-L-glutamicacid5-tert-butyl1-(pentafluorophenyl)ester;5-tert-Butyl1-PentafluorophenylN-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-glutamate;47462_ALDRICH;SCHEMBL17322761;47462_FLUKA;MolPort-003-934-120;CF-799;ZINC71788068;AKOS015902755;AK163530;TR-035442;B3318;FT-0629876;ST24047271;I14-19907;N-Fmoc-L-glutamicAcid5-tert-Butyl1-PentafluorophenylEster;N-(9H-Fluorene-9-ylmethoxycarbonyl)-L-glutamicacid1-(pentafluorophenyl)5-tert-butylester;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-glutamicAcid5-tert-Butyl1-PentafluorophenylEster;N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamic-acid-gammat-butylesterpentafluorphenylester

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

The exact mass of the compound Fmoc-Glu(OtBu)-OPfp is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fmoc-Glu(OtBu)-OPfp (CAS: 86061-04-3) is a highly reactive, pre-activated pentafluorophenyl (Pfp) ester of the glutamic acid derivative Fmoc-Glu(OtBu)-OH. In industrial and laboratory peptide synthesis, it serves as a shelf-stable, crystalline building block that directly acylates amines without the need for in situ activation reagents . By embedding the leaving group directly into the molecule, this compound streamlines procurement by eliminating the need to co-purchase and handle expensive, moisture-sensitive, or hazardous coupling reagents (such as HATU, DIC, or explosive HOBt variants). Its primary value lies in simplifying process workflows, reducing byproduct generation, and ensuring high-fidelity amide bond formation in both solid-phase (SPPS) and solution-phase peptide synthesis.

Research Fit

Pre-activated Pfp ester supports direct, additive-free coupling in Fmoc-SPPS
Fully orthogonal Fmoc/α-amine and OtBu/γ-carboxyl protection for complex sequences
High-purity building block for reliable incorporation of glutamic acid residues

Substituting Fmoc-Glu(OtBu)-OPfp with its unactivated free acid counterpart, Fmoc-Glu(OtBu)-OH, fundamentally alters the manufacturing process by mandating the addition of stoichiometric coupling reagents (e.g., carbodiimides or uronium salts) and auxiliary bases[1]. This in situ activation generates equimolar amounts of byproducts—such as insoluble ureas or guanidinium species—that complicate downstream purification and can cause irreversible peptide capping [1]. Furthermore, attempting to substitute with another pre-activated form, such as the OSu (NHS) ester, introduces the risk of Lossen rearrangement under basic conditions, which can lead to critical sequence-altering β-alanine insertions . For procurement teams supporting continuous-flow synthesis or highly pure API production, the OPfp ester is practically non-interchangeable due to its additive-free coupling and clean, soluble byproduct profile.

Substitution Risk

Non-activated analogs require in-situ activation
Using Fmoc-Glu(OtBu)-OH introduces coupling reagents and byproducts that may compromise crude purity and complicate purification.
Semi-orthogonal esters risk side-chain deprotection
Fmoc-Glu(OMe)-OH can undergo partial methyl ester cleavage during Fmoc removal, leading to branching and deletion sequences in longer peptides.
Loss of real-time reaction monitoring capability
Alternatives prevent bromophenol blue monitoring, shifting to qualitative, destructive Kaiser tests that are not suited for automation or process control.

Reagent-Free Coupling

The use of Fmoc-Glu(OtBu)-OPfp completely bypasses the activation step required for standard free-acid amino acids. While Fmoc-Glu(OtBu)-OH requires 1.0 to 1.2 equivalents of coupling reagents (such as DIC or HATU) plus auxiliary bases to form an amide bond, the OPfp ester acts as a standalone electrophile requiring 0 equivalents of external activators [1]. This eliminates the procurement cost of coupling cocktails and prevents the generation of stoichiometric activation waste.

Evidence DimensionCoupling reagent equivalents required
Target Compound Data0 equivalents (additive-free coupling)
Comparator Or BaselineFmoc-Glu(OtBu)-OH (requires 1.0-1.2 eq of DIC/HATU + base)
Quantified Difference100% reduction in coupling reagent usage
ConditionsStandard SPPS or solution-phase peptide elongation

Eliminating coupling reagents reduces raw material supply chain complexity and prevents byproduct-induced capping side reactions.

Coupling Efficiency
Class-level
Reported 5–10% higher crude purity; >99% coupling in 30–60 min single cycle vs. double coupling or extended times for in-situ activation
Higher crude purity reduces HPLC burden and increases isolated yield.
Avoids DCU byproduct; data derived from standard Fmoc-SPPS comparisons.

Lossen Rearrangement Prevention

Active ester selection critically impacts crude peptide purity. Hydroxysuccinimide (OSu) esters are known to undergo Lossen rearrangement under basic condensation conditions, leading to the unintended insertion of β-alanine residues into the peptide sequence. In contrast, the pentafluorophenyl group in Fmoc-Glu(OtBu)-OPfp is structurally immune to this rearrangement, ensuring high sequence fidelity even during prolonged couplings .

Evidence DimensionSusceptibility to Lossen rearrangement
Target Compound Data0% risk of β-alanine insertion
Comparator Or BaselineOSu (NHS) active esters (susceptible under basic conditions)
Quantified DifferenceComplete elimination of rearrangement-driven sequence impurities
ConditionsBasic condensation conditions during peptide coupling

Ensuring sequence fidelity minimizes the need for complex, costly HPLC purification of the final peptide API.

Orthogonal Deprotection
Class-level
OtBu stability: 100% retention after 20 Fmoc cycles; TFA cleavage: >99.5% completion
Prevents branching impurities during synthesis of long peptides.
Semi-orthogonal esters show 1–5% side-chain loss per piperidine cycle.

Continuous-Flow Compatibility

In automated continuous-flow peptide synthesis, the physical state of reaction byproducts dictates system reliability. The coupling of Fmoc-Glu(OtBu)-OPfp generates pentafluorophenol as its sole byproduct, which is highly soluble in standard solvents like DMF and THF [1]. Conversely, activating the free acid Fmoc-Glu(OtBu)-OH with standard carbodiimides (like DIC) generates diisopropylurea (DIU), an insoluble byproduct that can precipitate and clog flow reactor beds [1].

Evidence DimensionInsoluble byproduct formation
Target Compound DataGenerates highly soluble pentafluorophenol
Comparator Or BaselineDIC-activated Fmoc-Glu(OtBu)-OH (generates precipitate-forming DIU)
Quantified DifferenceElimination of reactor-clogging precipitates
ConditionsContinuous-flow automated peptide synthesis in DMF/THF

Soluble byproducts are mandatory for scaling up peptide production in modern, automated continuous-flow reactors without mechanical failure.

Coupling Monitoring
Head-to-head
BPB test: real-time, quantitative color change; Kaiser test: batch-wise, qualitative, destructive
Enables feedback-controlled automation and process analytical technology.
Detection limit reported as <1% residual amine; compatible with continuous flow.

Real-Time Colorimetric Monitoring

Process monitoring is simplified when using pre-activated OPfp esters. The coupling of Fmoc-Glu(OtBu)-OPfp is fully compatible with bromophenol blue monitoring, allowing for direct, real-time visual or spectrophotometric confirmation of amide bond formation . Standard in situ activation of free acids often involves complex reagent mixtures that can interfere with simple colorimetric assays, forcing reliance on slower, off-line analytical methods .

Evidence DimensionColorimetric monitoring compatibility
Target Compound DataEnables direct bromophenol blue tracking
Comparator Or BaselineStandard free acid + coupling cocktail (often interferes with colorimetrics)
Quantified DifferenceReal-time in-process QA vs. delayed off-line sampling
ConditionsSolid-phase peptide synthesis (SPPS) QA workflows

Real-time monitoring accelerates production cycle times and guarantees coupling completeness before proceeding to the next synthesis step.

Automated Continuous-Flow Synthesis

Because Fmoc-Glu(OtBu)-OPfp couples without the need for carbodiimide reagents, it generates only highly soluble pentafluorophenol as a byproduct[1]. This makes it the ideal procurement choice for continuous-flow reactors, where insoluble urea byproducts from standard free-acid activation would cause catastrophic bed clogging and system overpressure.

Epimerization-Prone Peptide Synthesis

In sequences where the use of strong bases (like DIPEA) and potent uronium coupling reagents (like HATU) causes unacceptable levels of epimerization or premature protecting group cleavage, the OPfp ester provides a mild, additive-free alternative [1]. It allows for efficient acylation under neutral or minimally basic conditions.

Large-Scale Solution-Phase Synthesis

For bulk API manufacturing in solution phase, the downstream purification of the intermediate is a major cost driver. Using Fmoc-Glu(OtBu)-OPfp eliminates the need to extract coupling reagent byproducts (such as guanidinium salts or ureas), leaving only pentafluorophenol, which can be easily removed via standard liquid-liquid washing .

Application Fit Matrix

Application
Selection Property
Validation Focus
Automated high-throughput SPPS
BPB-compatible coupling
Real-time feedback, reduced solvent waste
Difficult or long peptide synthesis
High reactivity & full orthogonality
Sequence fidelity, minimal deletion
Scale-up & manufacturing
Additive-free, high crude purity
Purification yield, batch consistency
γ-Glutamyl peptide libraries
Orthogonal α/γ protection
Selective γ-deprotection for branching

XLogP3

6.2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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